molecular formula C14H14ClN3O3S B215188 2-(4-chloroanilino)-N-propionyl-3-pyridinesulfonamide CAS No. 55841-84-4

2-(4-chloroanilino)-N-propionyl-3-pyridinesulfonamide

Cat. No. B215188
CAS RN: 55841-84-4
M. Wt: 339.8 g/mol
InChI Key: ZUKMTPQHCCRDHK-UHFFFAOYSA-N
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Description

2-(4-chloroanilino)-N-propionyl-3-pyridinesulfonamide, commonly known as CAPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CAPSA belongs to the class of sulfonamide drugs and has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

CAPSA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antitumor, and antiproliferative properties. CAPSA has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer. It has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

Mechanism of Action

CAPSA exerts its effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition by CAPSA leads to the acidification of the tumor microenvironment, which inhibits tumor growth. CAPSA also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by CAPSA leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CAPSA has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX and histone deacetylases, which play crucial roles in the regulation of pH and gene expression, respectively. CAPSA has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

CAPSA has several advantages for lab experiments. It is easily synthesized and yields high purity of the compound. CAPSA has been extensively studied for its potential therapeutic applications and has been found to possess a wide range of biochemical and physiological effects. However, one limitation of CAPSA is that it is not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CAPSA. One area of research is to further elucidate the mechanism of action of CAPSA and its effects on cancer cells. Another area of research is to investigate the potential use of CAPSA in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the potential use of CAPSA in the treatment of other diseases, such as inflammatory disorders.

Synthesis Methods

The synthesis of CAPSA involves the reaction of 4-chloroaniline with propionyl chloride in the presence of a base such as pyridine. The resulting product is then reacted with sulfonamide to obtain CAPSA. This method has been found to be efficient and yields high purity of the compound.

properties

CAS RN

55841-84-4

Product Name

2-(4-chloroanilino)-N-propionyl-3-pyridinesulfonamide

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide

InChI

InChI=1S/C14H14ClN3O3S/c1-2-13(19)18-22(20,21)12-4-3-9-16-14(12)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,16,17)(H,18,19)

InChI Key

ZUKMTPQHCCRDHK-UHFFFAOYSA-N

SMILES

CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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